2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one
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Overview
Description
2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline backbone with multiple functional groups, including hydroxyl, fluoro, and methyl groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the 3,4-dihydroxyphenyl group, fluorination, and methylation. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 3,4-Dihydroxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the quinoline core is reacted with a 3,4-dihydroxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methylation: The final step involves methylation of the quinoline nitrogen, which can be done using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding dihydroquinoline derivative using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Methoxy-substituted quinoline derivatives.
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and enzyme inhibitory activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing enzyme activity and cellular signaling pathways. The fluorine atom may enhance the compound’s binding affinity to certain proteins, while the quinoline core can intercalate with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylalanine (DOPA): A precursor to neurotransmitters like dopamine.
2-(3,4-Dihydroxyphenyl)acetic acid: A metabolite of dopamine with similar hydroxyl groups.
3,4-Dihydroxycinnamic acid: Known for its antioxidant properties.
Uniqueness
2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one is unique due to the presence of the quinoline core, which imparts distinct electronic properties and potential for diverse chemical reactivity. The combination of hydroxyl, fluoro, and methyl groups further enhances its versatility in various applications.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential for novel discoveries and applications.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4/c1-18-11-7-9(17)3-4-10(11)15(21)16(22)14(18)8-2-5-12(19)13(20)6-8/h2-7,19-20,22H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRIRXXIRXCNJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=O)C(=C1C3=CC(=C(C=C3)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735082 |
Source
|
Record name | 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313739-02-4 |
Source
|
Record name | 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methyl-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313739-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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